tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride
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Overview
Description
Tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
Tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate
- 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride
Uniqueness
Tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride is unique due to its tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and solubility, making it more suitable for certain applications compared to similar compounds.
Properties
CAS No. |
2648946-12-5 |
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Molecular Formula |
C13H25ClN2O2 |
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-5-4-10-6-11(9-15)8-14-7-10;/h10-11,14H,4-9H2,1-3H3;1H |
InChI Key |
CKOKNJBAKUGHSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(C1)CNC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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